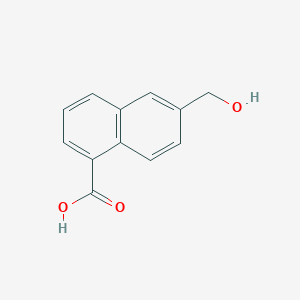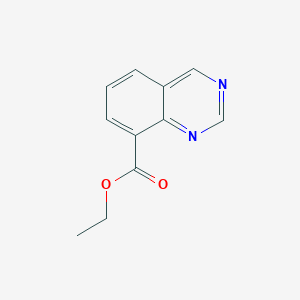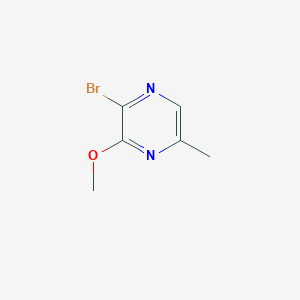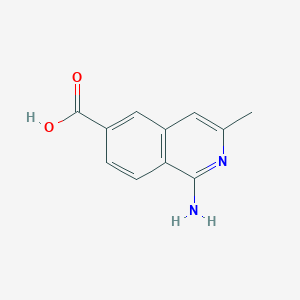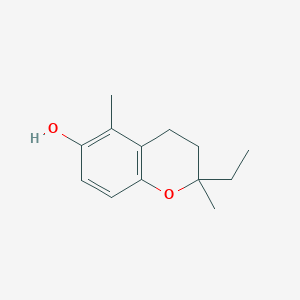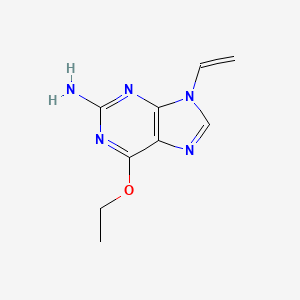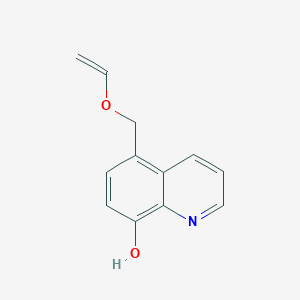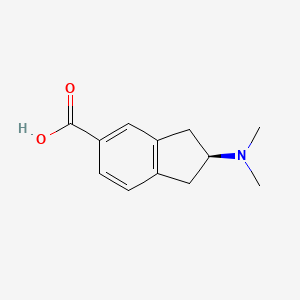
(S)-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group and a carboxylic acid group attached to an indene backbone. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through a series of cyclization reactions involving aromatic precursors.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(S)-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl enaminones: These compounds share the dimethylamino group and are used as building blocks for various heterocycles.
Meldrum’s Acid Derivatives: These compounds have similar carboxylic acid functionalities and are used in the synthesis of natural products.
Uniqueness
(S)-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral recognition studies.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
(2S)-2-(dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-13(2)11-6-8-3-4-9(12(14)15)5-10(8)7-11/h3-5,11H,6-7H2,1-2H3,(H,14,15)/t11-/m0/s1 |
Clave InChI |
UFVUDAGFZIJYRN-NSHDSACASA-N |
SMILES isomérico |
CN(C)[C@H]1CC2=C(C1)C=C(C=C2)C(=O)O |
SMILES canónico |
CN(C)C1CC2=C(C1)C=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


